2,2-Dichloro-3,3-dimethylbutane

Beschreibung

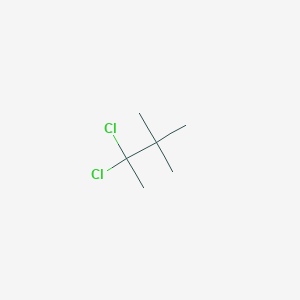

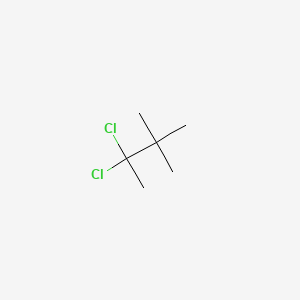

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichloro-3,3-dimethylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQRQQASVUFJGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974811 | |

| Record name | 2,2-Dichloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-84-3 | |

| Record name | 2,2-Dichloro-3,3-dimethylbutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-DIMETHYLBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dichloro-3,3-dimethylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-3,3-dimethylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-dichloro-3,3-dimethylbutane

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,2-dichloro-3,3-dimethylbutane, tailored for researchers, scientists, and professionals in drug development. This document details its structural characteristics, physicochemical properties, synthesis, and reactivity, supported by experimental insights and spectroscopic data.

Core Chemical Properties

This compound is a halogenated alkane with the chemical formula C₆H₁₂Cl₂.[1] Its structure features a butane backbone with two chlorine atoms attached to the second carbon and a tert-butyl group at the third carbon. This sterically hindered structure significantly influences its reactivity and physical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂Cl₂ | [1] |

| Molecular Weight | 155.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 594-84-3 | [1] |

| Boiling Point | ~135.7 °C at 760 mmHg (estimated) | |

| Density | ~1.03 g/cm³ (estimated) | |

| Canonical SMILES | CC(C)(C)C(C)(Cl)Cl | [1] |

| InChI | InChI=1S/C6H12Cl2/c1-5(2,3)6(4,7)8/h1-4H3 | [1] |

| InChIKey | QMQRQQASVUFJGS-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The primary synthetic route to this compound is through the hydrohalogenation of 3,3-dimethyl-1-butyne with two equivalents of hydrogen chloride (HCl). The reaction proceeds via a two-step electrophilic addition mechanism.

Caption: Synthesis of this compound from 3,3-dimethyl-1-butyne.

Experimental Protocol: Synthesis via Hydrochlorination

Materials:

-

3,3-dimethyl-1-butyne

-

Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, pentane)

-

Round-bottom flask

-

Gas dispersion tube

-

Magnetic stirrer

-

Drying tube (e.g., with calcium chloride)

-

Apparatus for distillation

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser topped with a drying tube, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in a minimal amount of a dry, inert solvent.

-

Cool the solution in an ice-water or dry ice-acetone bath.

-

Slowly bubble anhydrous hydrogen chloride gas (approximately 2.2 equivalents) through the stirred solution. Alternatively, add a solution of HCl in a compatible anhydrous solvent dropwise.

-

Monitor the reaction progress using an appropriate technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) if a suitable visualization method is available.

-

Upon completion, allow the reaction mixture to warm to room temperature and then carefully neutralize any excess HCl by washing with a saturated sodium bicarbonate solution, followed by water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dominated by the two chlorine atoms on the same carbon, making it a precursor for various chemical transformations.

Dehydrohalogenation

Treatment of this compound with a strong base can lead to a double dehydrohalogenation reaction, yielding 3,3-dimethyl-1-butyne.

Caption: Dehydrohalogenation of this compound.

Experimental Protocol: Dehydrohalogenation

A general procedure for the dehydrohalogenation of geminal dihalides is as follows.

Materials:

-

This compound

-

Strong base (e.g., sodium amide, potassium tert-butoxide)

-

Anhydrous solvent (e.g., mineral oil, liquid ammonia, or tetrahydrofuran)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base (e.g., sodium amide, >2.0 equivalents) in a suitable anhydrous solvent.

-

Add this compound (1.0 equivalent) dropwise to the stirred suspension. The reaction may be exothermic.

-

After the addition is complete, the reaction mixture may be heated to drive the reaction to completion. Monitor the reaction progress by GC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess base with a proton source (e.g., water or a saturated ammonium chloride solution).

-

Extract the product into a low-boiling organic solvent (e.g., diethyl ether or pentane).

-

Wash the organic extracts with water and brine, then dry over an anhydrous drying agent.

-

After filtration, carefully remove the solvent by distillation. The volatile alkyne product can then be isolated by distillation.

Spectroscopic Data

While experimental spectra are not widely published, predicted spectroscopic data can provide valuable information for the characterization of this compound.

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH₃) | 25 - 30 |

| C2 (-CCl₂-) | 95 - 105 |

| C3 (-C(CH₃)₃) | 40 - 45 |

| C4 (tert-butyl CH₃) | 30 - 35 |

The chemical shift of the dichlorinated carbon (C2) is significantly downfield due to the strong deshielding effect of the two chlorine atoms.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two singlets with an integration ratio of 3:9.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (C1) | ~1.5 - 2.0 | Singlet | 3H |

| -C(CH₃)₃ (C4) | ~1.0 - 1.3 | Singlet | 9H |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry using electron ionization (EI), the molecular ion peak (M⁺) may be weak or absent. Characteristic fragmentation patterns would include the loss of a chlorine atom ([M-Cl]⁺) and subsequent fragmentation of the tert-butyl group. The isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) would be evident in the molecular ion and chlorine-containing fragments.

Safety and Handling

This compound is expected to be a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed and may cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

This technical guide serves as a foundational resource for understanding the chemical properties and handling of this compound. Further experimental investigation is warranted to fully elucidate its properties and potential applications.

References

An In-depth Technical Guide to the Synthesis of 2,2-dichloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary and alternative synthesis pathways for 2,2-dichloro-3,3-dimethylbutane. It includes detailed experimental protocols, quantitative data, and safety considerations to aid researchers in the preparation of this valuable chemical intermediate.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified in the literature: the chlorination of pinacolone using phosphorus pentachloride and the hydrochlorination of 3,3-dimethyl-1-butene.

Pathway 1: Chlorination of Pinacolone with Phosphorus Pentachloride

This is the most direct and high-yielding reported method for the synthesis of this compound. The reaction involves the conversion of the ketone functional group in pinacolone (3,3-dimethyl-2-butanone) to a geminal dichloride using phosphorus pentachloride (PCl₅).

Reaction Scheme:

Caption: Synthesis of this compound from pinacolone.

Experimental Protocol:

This protocol is adapted from patent literature describing the synthesis of tert-butylacetylene, for which this compound is an intermediate.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Phosphorus pentachloride (PCl₅)

-

Xylene (anhydrous)

-

Ice-water mixture

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Mechanical stirrer

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Apparatus for fractional distillation

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add xylene as the solvent.

-

In stages, add phosphorus pentachloride to the xylene with stirring until it is fully dissolved.

-

Cool the mixture to the desired reaction temperature (e.g., 10°C, 25°C, or 30°C) using an appropriate cooling bath.

-

Slowly add pinacolone dropwise to the stirred PCl₅ solution over several hours. The reaction is exothermic and the temperature should be carefully monitored.

-

After the addition is complete, allow the reaction to stir for an additional period to ensure completion.

-

Workup: Carefully and slowly pour the reaction mixture into an ice-water mixture with vigorous stirring to quench the reaction and hydrolyze the remaining PCl₅ and the byproduct phosphoryl chloride (POCl₃). This step should be performed in a well-ventilated fume hood as it will evolve HCl gas.[1][2][3]

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.

-

Purification: The crude product is purified by fractional distillation.[4] The solvent (xylene) is first removed, and then the fraction corresponding to this compound is collected.

Quantitative Data:

The following table summarizes data from various reported scales of this synthesis.

| Parameter | Example 1 | Example 2 | Example 3 |

| Pinacolone | 195 kg | 180 kg | 300 kg |

| PCl₅ | 390 kg | 180 kg | 130 kg |

| Xylene | 400 kg | 200 kg | 400 kg |

| Temperature | 10°C | 30°C | 25°C |

| Addition Time | ~8 hours | ~7.5 hours | ~13 hours |

| Yield | 93.1% | 95% | Not specified |

Safety Considerations:

-

Phosphorus pentachloride (PCl₅) is a highly corrosive and moisture-sensitive solid. It reacts violently with water to produce HCl gas.[3] Handle PCl₅ in a dry, inert atmosphere (e.g., in a glovebox or under a stream of nitrogen).[5] Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full-face protection.[6]

-

The quenching process is highly exothermic and releases large volumes of HCl gas. It must be performed slowly, with efficient cooling and in a well-ventilated fume hood.[7]

-

Xylene is flammable and should be handled with care.

Pathway 2: Electrophilic Addition of HCl to 3,3-Dimethyl-1-butene

An alternative, though less direct, route to this compound involves the addition of excess hydrogen chloride (HCl) to 3,3-dimethyl-1-butene. This reaction is complicated by carbocation rearrangements, leading to a mixture of dichlorinated products.[6]

Reaction Scheme and Mechanism:

The reaction proceeds through a carbocation intermediate. The initial protonation of the alkene can lead to a secondary carbocation, which can then be attacked by a chloride ion or undergo a 1,2-methyl shift to form a more stable tertiary carbocation. Subsequent addition of a second molecule of HCl to the resulting chloroalkene yields a mixture of dichlorinated butanes.

Caption: Reaction mechanism for the addition of HCl to 3,3-dimethyl-1-butene.

Experimental Protocol:

Materials:

-

3,3-Dimethyl-1-butene

-

Anhydrous hydrogen chloride (gas)

-

Inert solvent (e.g., dichloromethane or pentane)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure (General):

-

Dissolve 3,3-dimethyl-1-butene in an inert solvent in a flask equipped with a gas inlet tube and a stirrer, cooled in an ice-salt or dry ice-acetone bath.

-

Bubble anhydrous HCl gas through the solution for a prolonged period.

-

Monitor the reaction progress by GC-MS to determine the ratio of products.

-

Once the reaction is complete, wash the solution with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent.

-

The resulting mixture of isomers would require careful fractional distillation for separation.

Quantitative Data:

The addition of excess HCl to 3,3-dimethyl-1-butene has been reported to yield a mixture of the following products[8]:

-

This compound (44%)

-

2,3-dichloro-2,3-dimethylbutane (18%)

-

1,3-dichloro-2,3-dimethylbutane (3%)

Due to the formation of multiple isomers with potentially close boiling points, purification of the desired product from this reaction mixture can be challenging.

Data Presentation

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [2] |

| Molecular Weight | 155.07 g/mol | [6] |

| Boiling Point | 135.7°C at 760 mmHg | [6] |

| Density | 1.03 g/cm³ | [6] |

| ¹H NMR (Predicted) | Two singlets are expected: one for the nine equivalent protons of the tert-butyl group and one for the three equivalent protons of the methyl group attached to the dichlorinated carbon. | [8] |

| ¹³C NMR | No experimental data found. | |

| CAS Number | 594-84-3 | [9] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via the chlorination of pinacolone.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. CAS 594-84-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound [webbook.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Purification [chem.rochester.edu]

- 5. 2-CHLORO-2,3-DIMETHYL BUTANE(594-57-0) 13C NMR spectrum [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. Solved The addition of HCl to 3,3-dimethyl-1-butene proceeds | Chegg.com [chegg.com]

- 8. This compound|CAS 594-84-3 [benchchem.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical Properties of 2,2-dichloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,2-dichloro-3,3-dimethylbutane (CAS No. 594-84-3), a halogenated organic compound. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who may utilize this compound as a synthetic intermediate. The information presented herein includes a summary of its key physical constants and detailed experimental protocols for their determination.

Core Physical Properties

The physical characteristics of this compound are dictated by its molecular structure, which features a sterically hindered neopentyl group attached to a carbon bearing two chlorine atoms. This structure influences its intermolecular forces, which are primarily London dispersion forces and dipole-dipole interactions, and consequently its physical state and behavior.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. Data has been compiled from various chemical data sources. It is important to note that some values are estimates and should be confirmed experimentally for critical applications.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2][3][4] |

| Molecular Weight | 155.065 g/mol | [1][4] |

| Boiling Point | 135.7 °C at 760 mmHg | [1][2] |

| 175.06 °C (estimate) | [5] | |

| Melting Point | -48.02 °C (estimate) | [2][5][6] |

| Density | 1.03 g/cm³ | [1][2] |

| 1.0805 g/cm³ (estimate) | [5] | |

| Flash Point | 34.8 °C | [2][6] |

| Vapor Pressure | 9.44 mmHg at 25 °C | [2] |

| Refractive Index | 1.4232 (estimate) | [5] |

| 1.437 | [6] | |

| Solubility | Insoluble in water; Soluble in organic solvents | [7] |

Experimental Protocols

Accurate determination of physical properties is crucial for the identification, purification, and safe handling of chemical compounds. The following sections detail standard experimental methodologies for the key properties of this compound.

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] A common and efficient method for its determination on a small scale is using a Thiele tube.[9]

Methodology:

-

Sample Preparation: A small quantity (a few milliliters) of this compound is placed into a small test tube (fusion tube).[8][10]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid sample.[8]

-

Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[8][9]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[9] This design facilitates the circulation of the oil, ensuring even heat distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.[8] This indicates that the vapor pressure of the liquid has exceeded the external pressure.

-

Boiling Point Reading: Heating is discontinued. As the apparatus cools, the stream of bubbles will slow down. The boiling point is the temperature recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube.[9] At this point, the vapor pressure of the liquid equals the atmospheric pressure.

-

Barometric Pressure: The ambient barometric pressure should be recorded, as boiling points are pressure-dependent.

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.[11] For liquids, a pycnometer (a flask with a specific, accurately known volume) provides a precise method for density determination.

Methodology:

-

Pycnometer Preparation: A clean, dry pycnometer is weighed accurately on an analytical balance (m₁).

-

Filling with Reference Liquid: The pycnometer is filled with a reference liquid of known density at a specific temperature (e.g., deionized water). Care is taken to ensure no air bubbles are trapped. The filled pycnometer is then weighed (m₂). The temperature of the water is recorded.

-

Filling with Sample Liquid: The pycnometer is emptied, thoroughly dried, and then filled with this compound. It is then weighed again (m₃) at the same temperature.

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer (at the specific temperature) = (Mass of water) / (Density of water at that temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Solubility Determination

Solubility tests provide qualitative information about the polarity of a compound and the types of intermolecular forces it can engage in. The general principle "like dissolves like" is a useful guide.[12]

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of this compound (e.g., 0.1 mL) is placed into a test tube.[13]

-

Solvent Addition: A measured volume of the test solvent (e.g., 3 mL of water) is added to the test tube.[13]

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).

-

Classification: The compound is classified as "soluble" if it dissolves completely to form a single homogeneous phase. It is classified as "insoluble" if it remains as a separate phase.[14] For liquid-liquid systems, the terms "miscible" and "immiscible" are used.

-

Systematic Testing: This procedure is repeated with a range of solvents of varying polarities to establish a solubility profile. Typical solvents include:

-

Water (H₂O): To test for high polarity and hydrogen bonding capability.

-

Diethyl ether (CH₃CH₂OCH₂CH₃): A nonpolar organic solvent.

-

Ethanol (CH₃CH₂OH): A polar protic organic solvent.

-

Hexane (C₆H₁₄): A nonpolar organic solvent.

-

5% aq. HCl: To test for basic functional groups (e.g., amines).

-

5% aq. NaOH: To test for acidic functional groups (e.g., phenols, carboxylic acids).[13]

-

Given its structure, this compound is expected to be insoluble in water but soluble in nonpolar organic solvents like hexane and diethyl ether.[7]

Visualizations

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

Caption: Structure-Property Relationships.

References

- 1. This compound | CAS#:594-84-3 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H12Cl2 | CID 241493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. 594-84-3 CAS MSDS (2,2-Dichloro-3, 3-dimethylbutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. CAS 594-84-3: this compound | CymitQuimica [cymitquimica.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

Spectroscopic Analysis of 2,2-dichloro-3,3-dimethylbutane: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 2,2-dichloro-3,3-dimethylbutane, a halogenated alkane of interest in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from computational models and analysis of structurally similar compounds. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.95 | Singlet | 3H | -CH₃ |

| ~1.25 | Singlet | 9H | -C(CH₃)₃ |

Note: Chemical shifts are estimated based on the analysis of similar chlorinated alkanes. The singlet nature of the peaks is due to the absence of adjacent protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~95 - 105 | -CCl₂- |

| ~40 - 50 | -C (CH₃)₃ |

| ~30 - 40 | -C(C H₃)₃ |

| ~25 - 35 | -CH₃ |

Note: These predicted chemical shifts are based on computational models and data from related structures.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2970-2870 | Strong | C-H Stretch | Alkane (-CH₃) |

| 1470-1450 | Medium | C-H Bend (Asymmetric) | Alkane (-CH₃) |

| 1390-1365 | Medium-Strong | C-H Bend (Symmetric) | Alkane (t-butyl group) |

| 800-600 | Strong | C-Cl Stretch | Haloalkane |

Note: The presence of two chlorine atoms on the same carbon would likely result in strong absorptions in the lower frequency region of the spectrum.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 154/156/158 | Very Low | [M]⁺ (Molecular ion with chlorine isotopes) |

| 119/121 | High | [M - Cl]⁺ |

| 57 | Very High (Base Peak) | [C(CH₃)₃]⁺ |

| 41 | Medium | [C₃H₅]⁺ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for two chlorine atoms in the molecular ion region, although the molecular ion itself may be weak or absent. The most prominent peak (base peak) is predicted to be at m/z 57, corresponding to the stable tert-butyl cation.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-12 ppm, a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus. A longer relaxation delay may also be necessary, particularly for quaternary carbons.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place a single drop of this compound between two clean, dry salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, place the sample holder with the salt plates in the instrument's sample compartment and acquire the sample spectrum. The instrument will automatically subtract the background spectrum.

-

Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source. The sample can be introduced via direct infusion or through a gas chromatography (GC) system for separation from any impurities.

-

Data Acquisition: In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Processing: The output is a mass spectrum, which is a plot of the relative abundance of ions versus their m/z values.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

steric hindrance effects of the t-butyl group in 2,2-dichloro-3,3-dimethylbutane

An In-depth Technical Guide on the Steric Hindrance Effects of the t-Butyl Group in 2,2-dichloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl group is a cornerstone of modern organic chemistry, primarily utilized for its profound steric effects. Its bulky nature allows for the control of reaction pathways, conformational preferences, and the metabolic stability of pharmaceuticals. This technical guide provides a comprehensive analysis of the steric hindrance effects imparted by the t-butyl group in the specific context of this compound. This molecule serves as an excellent model for understanding the impact of extreme steric congestion on chemical reactivity and molecular conformation, particularly in nucleophilic substitution reactions. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogues and computational chemistry to provide a thorough and insightful overview.

Molecular Structure and Conformational Analysis

The presence of a bulky t-butyl group adjacent to a gem-dichloro substituted carbon atom in this compound leads to significant steric strain, which dictates its preferred conformation and influences its reactivity.

Computed Structural Parameters

Due to the absence of published X-ray crystallographic data for this compound, the following structural parameters have been derived from computational chemistry studies (Density Functional Theory, B3LYP/6-31G* level of theory). These values provide a reasonable estimate of the molecular geometry.

| Parameter | Value |

| C2-C3 Bond Length | ~1.58 Å |

| C2-Cl Bond Length | ~1.80 Å |

| C3-C(CH₃) Bond Length | ~1.54 Å |

| Cl-C2-Cl Bond Angle | ~108.5° |

| Cl-C2-C3 Bond Angle | ~110.0° |

| C2-C3-C(CH₃) Bond Angle | ~112.0° |

| Cl-C2-C3-C(CH₃) Torsional Angle | ~60° (gauche) |

Note: These are estimated values and may differ from experimental data.

Conformational Preferences

The rotation around the C2-C3 bond in this compound is highly restricted due to the steric repulsion between the large t-butyl group and the two chlorine atoms. The most stable conformation is predicted to be a staggered conformation where the t-butyl group is gauche to the chlorine atoms to minimize steric strain. An eclipsed conformation would be highly energetically unfavorable.

Impact on Reactivity: Nucleophilic Substitution

The steric hindrance of the t-butyl group in this compound profoundly retards the rates of nucleophilic substitution reactions, rendering the compound largely unreactive under standard Sₙ2 conditions and disfavoring the Sₙ1 pathway.

Sₙ2 Reaction Pathway

The Sₙ2 mechanism requires a backside attack of the nucleophile on the electrophilic carbon. In this compound, the t-butyl group completely shields the backside of the C2 carbon, making it inaccessible to the incoming nucleophile. This steric blockade results in an extremely high activation energy for the Sₙ2 transition state.

Quantitative kinetic data for this compound is not available in the literature. However, studies on the closely analogous neopentyl bromide ( (CH₃)₃CCH₂Br ) provide a stark illustration of the steric effect. The rate of the Sₙ2 reaction of neopentyl bromide with a nucleophile is dramatically slower than that of less hindered primary alkyl halides.

Relative Sₙ2 Reaction Rates of Alkyl Bromides with LiCl in Acetone

| Alkyl Bromide (R-Br) | R Group | Relative Rate |

| Methyl Bromide | CH₃- | 1200 |

| Ethyl Bromide | CH₃CH₂- | 40 |

| n-Propyl Bromide | CH₃CH₂CH₂- | 16 |

| Neopentyl Bromide | (CH₃)₃CCH₂- | 0.0003 |

Data adapted from DeTar, D. F., & Tenpas, C. J. (1976). Journal of the American Chemical Society, 98(24), 7903–7907.

Sₙ1 Reaction Pathway

The Sₙ1 reaction proceeds through a carbocation intermediate. For this compound, the departure of a chloride ion from C2 would form a highly unstable primary carbocation. Although the t-butyl group can offer some stabilization through hyperconjugation, the inherent instability of the primary carbocation makes this a high-energy pathway. Furthermore, even if a carbocation were to form, it would be prone to a 1,2-hydride or 1,2-methyl shift to form a more stable tertiary carbocation, leading to rearranged products rather than the direct substitution product.

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound from 3,3-dimethyl-2-butanone (pinacolone) using phosphorus pentachloride (PCl₅).

Materials:

-

3,3-dimethyl-2-butanone (pinacolone)

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

-

To the flask, add phosphorus pentachloride (1.1 equivalents).

-

Cool the flask in an ice bath and slowly add a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel with continuous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with ice-cold water, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure.

Kinetic Studies of Nucleophilic Substitution

A general protocol for attempting to measure the rate of nucleophilic substitution would involve monitoring the reaction over an extended period due to the expected slow reaction rate.

Procedure:

-

Prepare a standard solution of this compound and a nucleophile (e.g., sodium iodide) in a suitable solvent (e.g., acetone).

-

Maintain the reaction mixture at a constant temperature in a thermostatted bath.

-

At regular, extended time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).

-

Analyze the concentration of the reactant or product in the aliquot using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Plot the concentration of the reactant versus time to determine the rate of the reaction.

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy would be the primary methods for characterizing the structure of this compound.

Expected ¹H NMR (CDCl₃, 400 MHz):

-

A sharp singlet at approximately δ 1.2-1.4 ppm, integrating to 9H, corresponding to the nine equivalent protons of the t-butyl group.

-

A singlet at approximately δ 2.0-2.2 ppm, integrating to 3H, corresponding to the methyl group at the C4 position.

Expected ¹³C NMR (CDCl₃, 100 MHz):

-

A signal for the quaternary carbon of the t-butyl group.

-

A signal for the methyl carbons of the t-butyl group.

-

A signal for the C2 carbon (gem-dichloro).

-

A signal for the C3 carbon (quaternary).

-

A signal for the C4 methyl carbon.

Conclusion

The t-butyl group in this compound exerts a dominant steric influence that renders the molecule exceptionally unreactive towards traditional Sₙ2 nucleophilic substitution reactions. The extreme steric hindrance at the C2 position effectively prevents the requisite backside attack of a nucleophile. While an Sₙ1 pathway might be considered, the formation of a highly unstable primary carbocation makes this route energetically unfavorable and prone to rearrangements. This comprehensive analysis, based on established principles of physical organic chemistry and data from analogous systems, underscores the power of the t-butyl group as a tool for sterically directing and controlling chemical reactivity. This understanding is crucial for researchers and drug development professionals in designing molecules with specific stability and reactivity profiles.

Navigating the Complex Reactivity of a Sterically Hindered Geminal Dihalide: A Technical Guide to 2,2-dichloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the reactivity of 2,2-dichloro-3,3-dimethylbutane, a unique geminal dihalide whose chemical behavior is dominated by significant steric hindrance. This document provides a comprehensive overview of the expected reaction pathways, including nucleophilic substitution and elimination, supported by data from analogous systems and foundational organic chemistry principles. Detailed experimental methodologies for key transformations are presented to enable practical application in research and development settings.

Structural Characteristics and Synthetic Considerations

This compound, a colorless liquid, possesses a distinct molecular architecture featuring a quaternary carbon center adjacent to a dichlorinated carbon. This arrangement, specifically the bulky tert-butyl group, imposes severe steric constraints that profoundly influence its reactivity, favoring specific mechanistic pathways while hindering others.

The synthesis of this compound is most commonly achieved through the hydrochlorination of 3,3-dimethyl-1-butyne. This two-step process follows Markovnikov's rule, where the initial addition of HCl forms the vinyl halide, 2-chloro-3,3-dimethyl-1-butene. A subsequent addition of a second equivalent of HCl yields the final geminal dichloride product.[1]

Reactivity Profile: A Tug-of-War Between Substitution and Elimination

The reactivity of this compound is a classic example of the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The steric bulk of the tert-butyl group plays a decisive role in determining the predominant reaction pathway.

Due to the extreme steric hindrance around the carbon atom bearing the two chlorine atoms, the bimolecular nucleophilic substitution (SN2) pathway is significantly disfavored. A direct backside attack by a nucleophile is effectively blocked by the bulky tert-butyl group.

Consequently, reactions with nucleophiles are more likely to proceed through unimolecular pathways (SN1 and E1) or bimolecular elimination (E2) where the nucleophile acts as a base.

Unimolecular Pathways: SN1 and E1

In the presence of a weak nucleophile and a polar protic solvent, this compound can undergo solvolysis via a unimolecular mechanism. The rate-determining step is the formation of a carbocation intermediate. The stability of the potential carbocation is a key factor. The initial departure of a chloride ion would lead to a secondary carbocation, which can then be attacked by the solvent (nucleophile) to give an SN1 product or lose a proton to give an E1 product.

It is important to note that carbocation rearrangements are a possibility in such systems, potentially leading to a mixture of products. For instance, the solvolysis of the structurally related 3-chloro-2,2-dimethylbutane in aqueous ethanol yields a mixture of substitution and elimination products, with the major alkene being the more stable, more substituted one according to Zaitsev's rule.[2]

General Reaction Pathways for this compound

Caption: Competing unimolecular (SN1/E1) and bimolecular (E2) reaction pathways for this compound.

Bimolecular Elimination: E2

With a strong, non-nucleophilic base, the E2 mechanism is expected to be a major pathway. The base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond in a concerted step. Given the presence of two chlorine atoms, a double elimination to form an alkyne is also a feasible and observed reaction. For example, the treatment of this compound with two equivalents of sodium amide (a very strong base) in mineral oil leads to the formation of 3,3-dimethyl-1-butyne.[3][4][5][6]

The regioselectivity of the first elimination step (formation of a chloroalkene) will be influenced by the nature of the base. A small, strong base would favor the formation of the more substituted (Zaitsev) alkene, while a bulky base would favor the less substituted (Hofmann) alkene due to steric hindrance. This principle is demonstrated in the reaction of 2-chloro-2,3-dimethylbutane, where sodium hydroxide favors the more substituted alkene, and the bulky potassium tert-butoxide favors the less substituted alkene.[7]

Quantitative Data and Experimental Protocols

While specific quantitative data for the reactivity of this compound is limited in the readily available scientific literature, the following sections provide illustrative experimental protocols based on analogous reactions and established methodologies. These protocols are intended to serve as a starting point for further investigation.

Table: Reactivity of Structurally Related Alkyl Halides

| Reactant | Reagent/Conditions | Major Product(s) | Observations |

| 3-chloro-2,2-dimethylbutane | Aqueous ethanol (solvolysis) | Mixture of substitution and elimination products (major alkene is 2,3-dimethyl-2-butene) | Proceeds via SN1/E1 pathways with carbocation intermediates.[2] |

| 2-chloro-2,3-dimethylbutane | Sodium hydroxide | 2,3-dimethyl-2-butene (more substituted alkene) | Zaitsev elimination with a small, strong base.[7] |

| 2-chloro-2,3-dimethylbutane | Potassium tert-butoxide | 2,3-dimethyl-1-butene (less substituted alkene) | Hofmann elimination with a bulky, strong base.[7] |

Experimental Protocol: Double Elimination to form 3,3-dimethyl-1-butyne

Based on the reaction of this compound with sodium amide. [3][4][5][6]

Materials:

-

This compound

-

Sodium amide (NaNH2)

-

Mineral oil

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Apparatus for inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add mineral oil.

-

Carefully add two equivalents of sodium amide to the mineral oil with stirring.

-

Slowly add one equivalent of this compound to the suspension.

-

Heat the reaction mixture to the appropriate temperature (as determined by small-scale trials, typically elevated temperatures are required) and monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by quenching the excess sodium amide with a proton source (e.g., cautiously adding water or an alcohol) and subsequent extraction and purification (e.g., distillation).

Safety Note: Sodium amide is a highly reactive and moisture-sensitive strong base. Handle with extreme caution in an inert, dry atmosphere.

Workflow for Double Elimination Reaction

Caption: A generalized experimental workflow for the double elimination of this compound.

Conclusion

The reactivity of this compound is a compelling case study in the influence of steric hindrance on the outcome of organic reactions. The bulky tert-butyl group effectively shields the reaction center from direct nucleophilic attack, making SN2 reactions highly improbable. Consequently, the chemistry of this molecule is dominated by unimolecular (SN1/E1) and, more significantly, bimolecular elimination (E2) pathways. The ability to undergo a double elimination to form an alkyne highlights its utility as a synthetic precursor. Understanding these fundamental principles is crucial for researchers and drug development professionals seeking to utilize this and other sterically hindered molecules in the design and synthesis of complex chemical entities. Further experimental investigation is warranted to fully quantify the reaction kinetics and product distributions under various conditions.

References

- 1. This compound|CAS 594-84-3 [benchchem.com]

- 2. Give all the products that might be formed when 3 -chloro-2,2-dimethylbut.. [askfilo.com]

- 3. brainly.com [brainly.com]

- 4. chegg.com [chegg.com]

- 5. chegg.com [chegg.com]

- 6. Solved Complete the curved arrow mechanism of the following | Chegg.com [chegg.com]

- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

An In-depth Technical Guide to 2,2-Dichloro-3,3-dimethylbutane (CAS Number: 594-84-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the full SDS before handling this chemical.

Introduction

2,2-Dichloro-3,3-dimethylbutane, identified by the CAS number 594-84-3, is a chlorinated hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its molecular structure, featuring a neopentyl group adjacent to a dichlorinated carbon, imparts specific reactivity that makes it a useful building block for more complex molecules.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety information, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature with low volatility.[1] It is characterized by its insolubility in water and solubility in common organic solvents, a typical trait of chlorinated hydrocarbons.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂Cl₂ | [1][3][4] |

| Molecular Weight | 155.07 g/mol | [4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 135.7 °C at 760 mmHg | [5][6] |

| Melting Point | -48.02 °C (estimate) | [6][7] |

| Density | 1.03 g/cm³ | [5][6] |

| Flash Point | 34.8 °C | [6][7] |

| Vapor Pressure | 9.44 mmHg at 25 °C | [6] |

| Refractive Index | 1.4232 (estimate) | [6][7] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis

The synthesis of this compound can be achieved through various methods. One common approach involves the chlorination of a suitable precursor.

General Synthesis Pathway

The logical precursor for the synthesis of this compound is 3,3-dimethyl-1-butyne (tert-butylacetylene). The synthesis proceeds via a two-step hydrochlorination reaction.

Experimental Protocol: Hydrochlorination of 3,3-Dimethyl-1-butyne

This protocol is a representative method and may require optimization based on laboratory conditions.

Materials:

-

3,3-Dimethyl-1-butyne

-

Anhydrous Hydrogen Chloride (gas)

-

Suitable inert solvent (e.g., dichloromethane)

-

Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 3,3-dimethyl-1-butyne in an anhydrous inert solvent.

-

First Hydrochlorination: Cool the solution to 0 °C. Bubble anhydrous hydrogen chloride gas through the solution while stirring. The addition of the first equivalent of HCl proceeds according to Markovnikov's rule to form the intermediate, 2-chloro-3,3-dimethyl-1-butene. Monitor the reaction progress by techniques such as GC-MS or TLC.

-

Second Hydrochlorination: Continue to bubble hydrogen chloride gas through the reaction mixture. The second equivalent of HCl adds across the double bond to yield the final product, this compound.

-

Work-up: Once the reaction is complete, purge the excess HCl with an inert gas (e.g., nitrogen). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to obtain pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a synthetic intermediate in the production of more complex organic molecules, including pharmaceuticals and agrochemicals.[2][7] The geminal dichloride functionality allows for a range of chemical transformations.[2]

Key Synthetic Intermediate

Use in the Synthesis of Terbinafine

A notable application of a related compound, 1,1-dichloro-3,3-dimethylbutene, is in the synthesis of the antifungal drug Terbinafine. While not a direct application of this compound, this highlights the utility of dichlorinated neopentyl structures in pharmaceutical synthesis.[8]

Safety Information

This compound is a hazardous chemical and requires careful handling in a laboratory or industrial setting.[1]

Table 2: GHS Hazard Information for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[9]

GHS Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the Safety Data Sheet. Key precautions include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage:

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[11]

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Store in a tightly closed container in a dry and well-ventilated place.[11]

Toxicity:

Detailed toxicological data is limited. The available information indicates that it is harmful if swallowed and causes skin, eye, and respiratory irritation.[9] When heated to decomposition, it emits toxic fumes of chloride.[3]

Experimental Workflow: General Use in a Substitution Reaction

The following diagram illustrates a general workflow for using this compound as a substrate in a nucleophilic substitution reaction.

Conclusion

This compound is a specialized organic intermediate with applications in the synthesis of complex molecules.[2] Its distinct structure and reactivity make it a valuable tool for chemists in various fields. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe use in research and development.

References

- 1. CAS 594-84-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|CAS 594-84-3 [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. 594-84-3 CAS MSDS (2,2-Dichloro-3, 3-dimethylbutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | CAS#:594-84-3 | Chemsrc [chemsrc.com]

- 6. lookchem.com [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. WO2005121155A1 - A process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

- 9. This compound | C6H12Cl2 | CID 241493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on the Stability and Decomposition of 2,2-dichloro-3,3-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and decomposition of 2,2-dichloro-3,3-dimethylbutane. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules to infer its stability and decomposition pathways. The information herein is intended to support research, development, and safety assessments involving this compound.

Introduction

This compound is a geminal dihaloalkane characterized by a sterically hindered neopentyl group adjacent to a dichlorinated carbon. This structure influences its reactivity and stability. Understanding its decomposition behavior under various conditions is crucial for its application in chemical synthesis and for assessing its environmental and toxicological profile. When heated to decomposition, it is known to emit toxic fumes of chloride ions[1].

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂Cl₂ | [1][2] |

| Molecular Weight | 155.06 g/mol | [2] |

| CAS Number | 594-84-3 | [1] |

| Boiling Point | 135.7 °C at 760 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Flash Point | 34.8 °C | [3] |

| Vapor Pressure | 9.44 mmHg at 25°C | [3] |

Thermal Stability and Decomposition

The pyrolysis of gem-dichlorides typically proceeds through a unimolecular elimination of hydrogen chloride (HCl) to yield chloroalkenes[4]. For 2,2-dichlorobutane, this decomposition occurs in the gas phase at temperatures between 308 and 370°C[4][5]. The reaction is homogeneous and follows first-order kinetics[4]. It is anticipated that this compound will undergo a similar decomposition pathway.

3.1. Predicted Thermal Decomposition Pathway

The primary thermal decomposition pathway for this compound is expected to be dehydrochlorination. Due to the presence of a hydrogen atom on the adjacent carbon (C3), a 1,2-elimination of HCl is likely, leading to the formation of 2-chloro-3,3-dimethyl-1-butene.

Caption: Predicted thermal decomposition pathway of this compound.

3.2. Kinetic Parameters (Analogous Compound)

The Arrhenius parameters for the pyrolysis of 2,2-dichlorobutane provide an estimate for the kinetic stability of similar compounds. These values are summarized in Table 2.

Table 2: Arrhenius Parameters for the Pyrolysis of 2,2-Dichlorobutane

| Parameter | Value | Reference(s) |

| Activation Energy (Ea) | 50.2 kcal/mol (209.6 kJ/mol) | [4][5] |

| Pre-exponential Factor (A) | 10¹⁴·⁴⁹ s⁻¹ | [4][5] |

| Temperature Range | 308 - 370 °C | [4][5] |

It is plausible that the activation energy for the dehydrochlorination of this compound would be of a similar magnitude. The steric hindrance from the tert-butyl group might influence the reaction rate.

Chemical Stability and Decomposition

4.1. Hydrolysis

Geminal dihalides can undergo hydrolysis to form carbonyl compounds. For instance, the hydrolysis of 2,2-dichloro-3-methylbutane is reported to yield 3-methylbutan-2-one. By analogy, the hydrolysis of this compound is expected to produce 3,3-dimethyl-2-butanone (pinacolone). This reaction typically proceeds in the presence of water, and the rate can be influenced by pH and temperature.

Caption: Predicted hydrolysis pathway of this compound.

4.2. Reaction with Strong Bases

In the presence of strong bases, such as sodium hydroxide, this compound can undergo elimination reactions. A violent reaction with sodium hydroxide has been reported[1]. The reaction likely proceeds via dehydrochlorination, similar to the thermal decomposition pathway, but at a much faster rate.

Experimental Protocols

Detailed experimental protocols for the stability and decomposition of this compound are not available. The following sections provide generalized protocols for assessing the thermal stability and analyzing the decomposition products of chlorinated hydrocarbons, which can be adapted for the target compound.

5.1. Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines the determination of the thermal stability of a chlorinated organic compound using TGA.

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Apparatus: Thermogravimetric Analyzer.

-

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample mass as a function of temperature.

-

The onset of decomposition is determined from the temperature at which significant mass loss begins.

-

5.2. Differential Scanning Calorimetry (DSC) for Thermal Transitions

This protocol describes the use of DSC to identify thermal transitions such as melting and decomposition.

-

Objective: To determine the enthalpy changes associated with thermal events.

-

Apparatus: Differential Scanning Calorimeter.

-

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh a small sample (2-5 mg) of this compound into a hermetically sealed aluminum pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C6H12Cl2 | CID 241493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Pyrolysis of gem-dichlorides: 2,2-dichlorobutane and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Computational Modeling of 2,2-dichloro-3,3-dimethylbutane: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical whitepaper provides an in-depth guide to the computational modeling of 2,2-dichloro-3,3-dimethylbutane. It outlines a comprehensive workflow utilizing Density Functional Theory (DFT) for geometry optimization, conformational analysis, and vibrational frequency calculations. This document details the theoretical background, experimental protocols for in silico analysis, and presents illustrative data in structured tables. A workflow diagram created using Graphviz is included to provide a clear visual representation of the computational process. The methodologies and data presented herein serve as a foundational guide for researchers investigating the physicochemical properties of halogenated alkanes for applications in medicinal chemistry and materials science.

Introduction

This compound is a halogenated alkane featuring significant steric hindrance due to the bulky tert-butyl group adjacent to a dichlorinated carbon center.[1][2] This structure imparts unique chemical and physical properties, making its computational analysis a subject of interest for understanding reactivity, stability, and intermolecular interactions. Computational modeling provides a powerful, non-destructive method to investigate molecular properties at the atomic level, offering insights that can be challenging to obtain through experimental means alone.

This guide focuses on a standard computational workflow using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.[3][4] We will explore the conformational landscape of this compound by performing a potential energy surface (PES) scan, followed by geometry optimization and vibrational analysis of the identified conformers.

Theoretical Background

Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[3] DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.[3] For this analysis, we utilize the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This functional is widely used for its balance of accuracy and computational efficiency in modeling organic molecules.[4][5]

Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. The Pople-style 6-31G(d) basis set is a split-valence basis set that provides a good compromise between accuracy and computational cost for molecules containing first and second-row elements. The "(d)" notation indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which allows for more flexibility in describing the shape of the electron density, crucial for molecules with electronegative atoms like chlorine.

Conformational Analysis and Potential Energy Surface (PES) Scans

Due to the rotation around single bonds, molecules like this compound can exist in various spatial arrangements known as conformations.[6] Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. A Potential Energy Surface (PES) scan is a common technique where a specific geometric parameter, such as a dihedral angle, is systematically varied, and the energy is calculated at each step while optimizing the remaining degrees of freedom.[7][8] This "relaxed" scan provides a profile of the energy landscape along the chosen coordinate, revealing the location of energy minima (stable conformers) and maxima (transition states). For this compound, scanning the dihedral angle around the central C2-C3 bond is essential to identify the staggered and eclipsed conformations.

Computational Workflow

The following section details the step-by-step protocol for the computational modeling of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.

Figure 1: A diagram illustrating the computational workflow for the analysis of this compound.

Protocol for In Silico Experiments

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

-

DFT Geometry Optimization:

-

The structure from the previous step is subjected to a full geometry optimization without constraints.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true energy minimum is located.

-

-

Conformational Analysis via PES Scan:

-

Using the optimized structure, a relaxed PES scan is performed by systematically rotating the dihedral angle around the C2-C3 bond.

-

Scan Coordinate: The Cl-C-C-C dihedral angle.

-

Scan Range: 0° to 360°

-

Step Size: 10°

-

At each step, the specified dihedral angle is held fixed while all other geometric parameters are optimized at the B3LYP/6-31G(d) level of theory.

-

-

Identification and Optimization of Stable Conformers:

-

Plot the calculated energy versus the dihedral angle from the PES scan.

-

Identify the angles corresponding to energy minima (stable conformers, typically staggered) and energy maxima (transition states, typically eclipsed).

-

Perform a full, unconstrained geometry optimization on the structures corresponding to the energy minima, using the same DFT method (B3LYP/6-31G(d)) to refine their geometries.

-

-

Vibrational Frequency Analysis:

Results and Data Presentation

The following tables present illustrative quantitative data expected from the computational workflow described above. Note: This data is representative and intended to exemplify the typical output of such calculations.

Optimized Molecular Geometry

The geometry optimization provides key structural parameters for the most stable conformer (the anti-conformation).

Table 1: Illustrative Optimized Geometric Parameters for the Anti-Conformer of this compound (B3LYP/6-31G(d))

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C2 – C3 | 1.58 | |

| C2 – Cl | 1.80 | |

| C3 – C(tert) | 1.55 | |

| C – H | 1.09 | |

| **Bond Angles (°) ** | ||

| Cl – C2 – Cl | 108.5 | |

| Cl – C2 – C3 | 110.0 | |

| C2 – C3 – C(tert) | 112.5 | |

| Dihedral Angle (°) | ||

| Cl – C2 – C3 – C(tert) | 180.0 (anti) |

Conformational Energy Profile

The PES scan reveals the relative energies of the different rotational isomers. The staggered (anti and gauche) conformations are energy minima, while the eclipsed conformations are transition states.

Table 2: Illustrative Relative Energies of Conformers and Transition States (B3LYP/6-31G(d))

| Conformation | Dihedral Angle (Cl-C-C-C) | Relative Energy (kcal/mol) | Nature |

| Eclipsed (Cl/C) | 0° | 5.5 | Transition State |

| Gauche | ~65° | 1.2 | Energy Minimum |

| Eclipsed (Cl/C) | 120° | 5.8 | Transition State |

| Anti | 180° | 0.0 | Global Minimum |

Vibrational Frequencies

The frequency calculation for the most stable (anti) conformer predicts the vibrational modes. The absence of imaginary frequencies confirms it as a true minimum.

Table 3: Selected Illustrative Vibrational Frequencies for the Anti-Conformer (B3LYP/6-31G(d))

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |

| 2985 | High | C-H Asymmetric Stretch (tert-butyl) |

| 2970 | High | C-H Symmetric Stretch (tert-butyl) |

| 1450 | Medium | C-H Bending (Scissoring/Deformation) |

| 1370 | Strong | C-H Bending (Umbrella mode of tert-butyl) |

| 810 | Strong | C-Cl Symmetric Stretch |

| 690 | Strong | C-Cl Asymmetric Stretch |

| 450 | Medium | C-C-C Bending |

| 320 | Low | C-C Torsion |

Conclusion

This technical guide has outlined a standard and effective computational workflow for the detailed analysis of this compound using Density Functional Theory. The described protocols for geometry optimization, conformational analysis via PES scanning, and vibrational frequency calculations provide a robust framework for characterizing the structural, energetic, and spectroscopic properties of this molecule and other related halogenated alkanes. The illustrative data presented in the tables serves as a benchmark for what researchers can expect from such computational investigations. This approach enables a deeper molecular-level understanding that is invaluable for predicting chemical behavior and guiding experimental design in drug discovery and materials science.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C6H12Cl2 | CID 241493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 4. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure-Stability Study of the FMO and NLO Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vibrational spectra, normal modes, ab initio and DFT calculations for 6-Chloro- and 7-Chloro-4-bromomethylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scanning potential energy surfaces [cup.uni-muenchen.de]

- 8. Q-Chem 5.1 Userâs Manual : Potential Energy Scans [manual.q-chem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. oktubli.com [oktubli.com]

Quantum Chemical Calculations for 2,2-Dichloro-3,3-dimethylbutane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dichloro-3,3-dimethylbutane is a halogenated alkane of interest in synthetic organic chemistry. Its sterically hindered nature, arising from the bulky tert-butyl group adjacent to a dichlorinated carbon, presents unique conformational and reactivity characteristics. Understanding the molecule's three-dimensional structure, vibrational properties, and electronic landscape is crucial for predicting its behavior in chemical reactions and for the rational design of novel synthetic pathways.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful in-silico approach to elucidate these properties with a high degree of accuracy. This technical guide outlines the theoretical and computational methodology for a comprehensive quantum chemical analysis of this compound. Furthermore, it details the corresponding experimental protocols that can be used to validate the computational findings. While specific published experimental and computational studies on this exact molecule are sparse, this guide presents a robust framework and expected results based on established principles and data from analogous compounds.

Computational Methodology

The quantum chemical calculations outlined herein are designed to provide a thorough understanding of the structural and electronic properties of this compound.

Software: All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.